molecular formula C19H26N2O5 B15194752 1-((Benzyloxy)carbonyl)prolylisoleucine CAS No. 50903-77-0

1-((Benzyloxy)carbonyl)prolylisoleucine

Cat. No.: B15194752
CAS No.: 50903-77-0
M. Wt: 362.4 g/mol
InChI Key: RGPFRWHTVUVNAT-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)prolylisoleucine is a synthetic dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is widely used in peptide synthesis to shield the amine functionality during coupling reactions, enabling selective deprotection under mild hydrogenolysis conditions . Structurally, this compound consists of proline and isoleucine residues linked via a peptide bond, with the Cbz group attached to the proline’s α-amino group. Its molecular formula is C₁₉H₂₅N₂O₅, and its estimated molecular weight is 361.4 g/mol. This compound is primarily utilized in pharmaceutical research as a building block for peptide elongation or as an intermediate in drug discovery workflows.

Properties

CAS No.

50903-77-0

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

3-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C19H26N2O5/c1-3-13(2)16(18(23)24)20-17(22)15-10-7-11-21(15)19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

RGPFRWHTVUVNAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Key Differences:

This makes the former more suitable for biomimetic applications.

Solubility : The dipeptide’s polar peptide bond and carboxylic acid group likely enhance aqueous solubility compared to the less polar piperidine derivative.

Synthetic Utility : While both compounds serve as intermediates, the dipeptide is tailored for peptide chain elongation, whereas the piperidine derivative is used in small-molecule drug synthesis (e.g., protease inhibitors) .

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